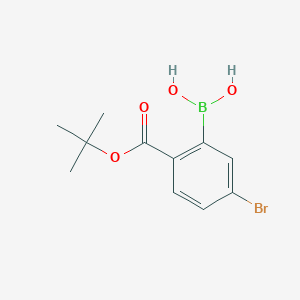
3,5-Dichloro-2-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-fluorobenzoyl chloride: is an organic compound with the molecular formula C7H2Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two chlorine atoms at the 3rd and 5th positions and a fluorine atom at the 2nd position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method includes the reaction of 3,5-dichlorobenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dichloro-2-fluorobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form 3,5-dichloro-2-fluorobenzoic acid.
Reduction: It can be reduced to form corresponding alcohols or amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products:
3,5-Dichloro-2-fluorobenzoic acid: from hydrolysis.
Substituted benzoyl derivatives: from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry: 3,5-Dichloro-2-fluorobenzoyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, it is used to synthesize pharmaceutical compounds with potential therapeutic effects. It serves as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, including herbicides and pesticides. It is also utilized in the synthesis of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-fluorobenzoyl chloride is primarily related to its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming stable amide or ester bonds. This reactivity is exploited in the synthesis of various compounds where the benzoyl group is a key structural component .
Comparaison Avec Des Composés Similaires
- 3,6-Dichloro-2-fluorobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 3,5-Dichlorobenzoyl chloride
Comparison: 3,5-Dichloro-2-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it suitable for specific synthetic applications. Compared to its analogs, it offers a different reactivity profile and can be used to synthesize compounds that are not easily accessible through other routes .
Propriétés
Formule moléculaire |
C7H2Cl3FO |
|---|---|
Poids moléculaire |
227.4 g/mol |
Nom IUPAC |
3,5-dichloro-2-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H2Cl3FO/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2H |
Clé InChI |
VUOOUJOSZOZNMW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)Cl)F)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![5-Methoxy-2-(pyrazin-2-YL)-1H-benzo[D]imidazole](/img/structure/B14853065.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)








![3-(Chloromethyl)-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B14853114.png)

